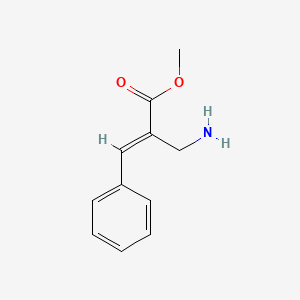
Methyl 2-(aminomethyl)-3-phenylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)-3-phenylacrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an aminomethyl group attached to the second carbon of the acrylate moiety and a phenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(aminomethyl)-3-phenylacrylate can be synthesized through several synthetic routes. One common method involves the reaction of methyl acrylate with benzylamine in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition mechanism, where the amine group attacks the electrophilic carbon of the acrylate, followed by proton transfer and elimination of water to form the desired product.
Another method involves the use of a palladium-catalyzed coupling reaction between methyl 2-bromo-3-phenylacrylate and aminomethylboronic acid. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-3-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(aminomethyl)-3-phenylacrylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(aminomethyl)-3-phenylacrylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-(aminomethyl)-3-phenylacrylate can be compared with similar compounds such as:
Methyl 2-(aminomethyl)-3-phenylpropanoate: This compound has a similar structure but with a propanoate instead of an acrylate moiety. It exhibits different reactivity and biological activities.
Methyl 2-(aminomethyl)-3-phenylbutanoate: This compound has an additional carbon in the side chain, affecting its chemical properties and applications.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl (E)-2-(aminomethyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,8,12H2,1H3/b10-7+ |
InChI Key |
ALYOZXIOIDYRCY-JXMROGBWSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/CN |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















